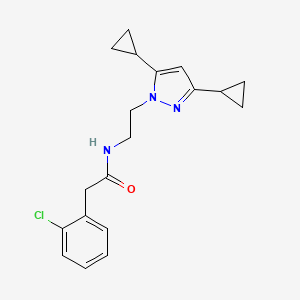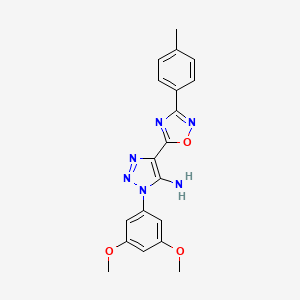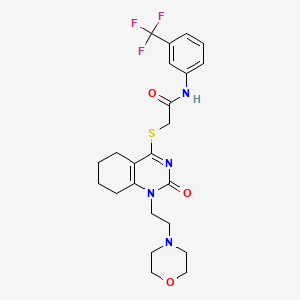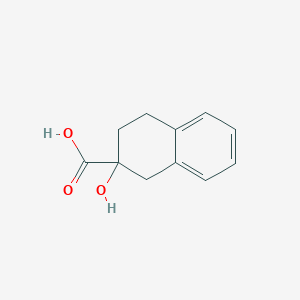amino}acetamide CAS No. 1037990-71-8](/img/structure/B2894633.png)
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anti-seizure, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anti-seizure, anxiolytic, and anti-addictive effects. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. One limitation of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for research on N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in the treatment of Angelman syndrome. Another area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, the therapeutic potential of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopentane, which is then reacted with furan-2-carboxaldehyde to yield N-(furan-2-ylmethyl)-1-cyanocyclopentane. The final step involves the reaction of this intermediate with N-methylglycine methyl ester to yield N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[furan-2-ylmethyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17(9-12-5-4-8-19-12)10-13(18)16-14(11-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJRFSJTRQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)


![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)




![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)



![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)